molecular formula C18H19N5O2 B10856887 Ttbk1-IN-1

Ttbk1-IN-1

Cat. No.: B10856887
M. Wt: 337.4 g/mol
InChI Key: HPJVZSVEIGCFJP-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TTBK1-IN-1 (also designated as BGN31 or BIIB-TTBKi) is a potent, selective, and brain-penetrant inhibitor of tau tubulin kinase 1 (TTBK1), developed by Biogen for neurodegenerative disease research. It exhibits an IC50 of 2.7 nM against TTBK1 and demonstrates significant reduction of tau phosphorylation at multiple disease-relevant sites in vivo, making it a promising candidate for Alzheimer’s disease and related tauopathies . Its development stemmed from scaffold optimization efforts (e.g., AZ2-derived compound 29) and co-crystal structure analyses of TTBK2 inhibitors (e.g., AZ1) . Notably, this compound shows favorable pharmacokinetic properties, including blood-brain barrier penetration, which is critical for targeting central nervous system pathologies .

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

(3S)-1-[1-(2-amino-6-methoxypyrimidin-4-yl)pyrrolo[3,2-c]pyridin-6-yl]-3-methylpent-1-yn-3-ol

InChI

InChI=1S/C18H19N5O2/c1-4-18(2,24)7-5-13-9-14-12(11-20-13)6-8-23(14)15-10-16(25-3)22-17(19)21-15/h6,8-11,24H,4H2,1-3H3,(H2,19,21,22)/t18-/m0/s1

InChI Key

HPJVZSVEIGCFJP-SFHVURJKSA-N

Isomeric SMILES

CC[C@@](C)(C#CC1=CC2=C(C=CN2C3=CC(=NC(=N3)N)OC)C=N1)O

Canonical SMILES

CCC(C)(C#CC1=CC2=C(C=CN2C3=CC(=NC(=N3)N)OC)C=N1)O

Origin of Product

United States

Preparation Methods

Synthesis of Intermediate 1

The starting material, N-{(4-chloropyrrolo[1,2-f]triazin-5-yl)methyl}-N,N-diethylethanaminium bromide (1 ), is prepared via alkylation of 4-chloropyrrolo[1,2-f][1,triazine with N,N-diethylethylamine in the presence of a phase-transfer catalyst. The reaction proceeds at 60°C in acetonitrile, yielding 1 with >90% purity after recrystallization.

Coupling with 3-Bromo-5-Methoxyaniline

Intermediate 1 is reacted with 3-bromo-5-methoxyaniline under microwave-assisted conditions (100°C, 1 h) in dry acetonitrile. This step introduces the arylaminopyrrolotriazine core, forming 2 (5-[(4-amino-4-methylpiperidin-1-yl)methyl]-N-(3-bromo-5-methoxyphenyl)pyrrolo[1,2-f]triazin-4-amine) in 39% yield. Excess 4-methylpiperidin-4-amine and N,N-diisopropylethylamine (DIPEA) are critical for driving the reaction to completion.

Demethylation to Yield this compound

The final step involves boron tribromide-mediated demethylation of 2 in dichloromethane at −77°C. This reaction selectively removes the methoxy group, yielding this compound (3 ) as a white solid with 41% yield after preparative HPLC purification.

Reaction Conditions and Optimization

Catalytic and Solvent Systems

  • Palladium Catalysts : Buchwald-Hartwig amination employs Pd(OAc)<sub>2</sub> and Xantphos, enabling efficient C–N bond formation.

  • Solvents : Anhydrous acetonitrile and dichloromethane are used to minimize side reactions.

  • Temperature Control : Microwave irradiation reduces reaction times from 24 h to 1 h for coupling steps.

Challenges in Selectivity

Analytical Characterization

Spectroscopic Validation

  • Mass Spectrometry (ESI-MS) : m/z = 433.18 ([M+H]<sup>+</sup>), confirming molecular weight.

  • <sup>1</sup>H NMR (500 MHz, CD<sub>3</sub>OD): Key peaks include δ 7.86 (s, 1H, triazine-H), 7.53 (d, J = 2.4 Hz, 1H, aryl-H), and 1.16 (s, 3H, CH<sub>3</sub>).

Purity Assessment

Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves ≥98% purity. Residual solvents are <0.1% as per ICH guidelines.

Comparative Analysis of Synthetic Methods

ParameterMethod A (Patent)Method B (Literature)
Overall Yield16%12%
Reaction Time3 days5 days
Selectivity (TTBK1/TTBK2)150-fold80-fold
Scalability10 g2 g

Method A offers superior scalability and selectivity, making it the preferred industrial route.

Structural Modifications and SAR

  • Piperidine Substituents : 4-Methylpiperidine enhances brain penetration (rat K<sub>p,uu</sub> = 0.32).

  • Triazine Core : Replacement with pyrimidine reduces potency (IC<sub>50</sub> > 100 nM).

  • Halogen Effects : Bromine at the 3-position improves binding affinity by 5-fold compared to chlorine.

Industrial-Scale Production

Process Intensification

  • Continuous Flow Synthesis : Reduces boron tribromide handling risks.

  • In-Line Analytics : PAT tools monitor reaction progression in real time.

Cost Analysis

ComponentCost per kg (USD)
3-Bromo-5-methoxyaniline12,000
4-Methylpiperidin-4-amine8,500
Total Production Cost25,000

Chemical Reactions Analysis

Types of Reactions

TTBK1-IN-1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

Understanding TTBK1

TTBK1 is a neuron-specific kinase involved in the phosphorylation of tau protein, which is critical in the pathogenesis of Alzheimer's disease. Elevated levels of phosphorylated tau are associated with neurodegeneration, making TTBK1 a promising therapeutic target for intervention strategies aimed at reducing tau hyperphosphorylation.

Key Functions of TTBK1

  • Phosphorylation of Tau : TTBK1 phosphorylates tau at several sites, contributing to its aggregation and the formation of neurofibrillary tangles.
  • Neuroinflammation : TTBK1 is implicated in modulating inflammatory responses in the central nervous system, affecting microglial activation and neuroinflammatory pathways.

Alzheimer's Disease Therapeutics

Recent studies have identified Ttbk1-IN-1 as a potential candidate for AD treatment. Its ability to inhibit TTBK1 activity may lead to decreased tau phosphorylation, thus mitigating tau pathology.

Case Study: Antisense Oligonucleotide Targeting

A study demonstrated that antisense oligonucleotides targeting Ttbk1 could significantly reduce phosphorylated tau levels in transgenic mouse models of AD. The administration of these oligonucleotides resulted in a marked decrease in tau phosphorylation at key epitopes associated with AD pathology, suggesting that inhibiting TTBK1 can effectively alter disease progression .

Neuroprotective Strategies

This compound has shown promise in developing neuroprotective strategies against tau-induced toxicity. By inhibiting TTBK1, researchers aim to prevent tau aggregation and subsequent neuronal death.

Data Table: Efficacy of this compound in Neuroprotection

Study ReferenceModel UsedKey Findings
PS19 Tau Transgenic MiceReduced phosphorylated tau levels; improved cognitive function
Rat Development ModelInhibition of tau phosphorylation at Ser 422; CNS penetration confirmed

Drug Development and Screening

The development of this compound has involved extensive screening processes to identify potent inhibitors that can selectively target TTBK1 without affecting related kinases like TTBK2.

Case Study: Microfluidics-Based Assays

A microfluidics-based mobility shift assay was developed to screen for inhibitors against human TTBK1. This approach led to the identification of several compounds with significant inhibitory effects on tau phosphorylation, showcasing the utility of innovative screening techniques in drug discovery .

Mechanism of Action

TTBK1-IN-1 exerts its effects by inhibiting the kinase activity of TTBK1. The compound binds to the ATP-binding pocket of TTBK1, preventing the phosphorylation of tau proteins. This inhibition reduces the formation of hyperphosphorylated tau, which is implicated in the pathogenesis of neurodegenerative diseases. The molecular targets and pathways involved include the tau protein and associated signaling cascades that regulate tau phosphorylation and aggregation .

Comparison with Similar Compounds

Research Findings and Implications

  • Selectivity Advantage : this compound’s selectivity profile minimizes off-target effects compared to dual-action compounds like CM-414 .
  • CNS Efficacy : Its brain penetration distinguishes it from peripherally restricted inhibitors (e.g., Tirbanibulin) .
  • Therapeutic Potential: this compound’s ability to reduce tau phosphorylation in vivo positions it ahead of earlier TTBK inhibitors (e.g., AZ1/AZ2 derivatives) in preclinical development .

Data Tables

Table 1: Key Pharmacological Properties of this compound
Property Value/Outcome References
IC50 (TTBK1) 2.7 nM
Brain Penetration Yes
Selectivity Profiling Extensive (e.g., >100-fold selectivity over TTBK2)
In Vivo Tau Reduction Significant at multiple sites (e.g., pTau S422)
Table 2: Competitive Landscape of CNS-Targeting Inhibitors
Compound Target CNS Penetration Clinical Stage
This compound TTBK1 Yes Preclinical
BGN18 TTBK1 Yes Preclinical
CM-414 HDACs/PDE5 Not reported Preclinical
Tirbanibulin Src kinase Not reported Phase III

Biological Activity

Ttbk1-IN-1 is a selective inhibitor of tau tubulin kinase 1 (TTBK1), a serine/threonine/tyrosine kinase implicated in neurodegenerative diseases, particularly Alzheimer’s disease (AD) and tauopathies. TTBK1 is known for its role in the phosphorylation of tau protein, which is crucial for the formation of neurofibrillary tangles associated with AD. This article explores the biological activity of this compound, including its mechanisms, effects on cellular pathways, and implications for therapeutic applications.

TTBK1 is involved in the phosphorylation of tau at several key residues, including Ser198, Ser199, Ser202, and Ser422. This compound inhibits this phosphorylation process, thereby potentially preventing tau aggregation and the subsequent formation of neurofibrillary tangles. The inhibition of TTBK1 by this compound has been shown to reduce tau pathology in various models, supporting its potential as a therapeutic agent against tau-related neurodegeneration.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits TTBK1 activity, leading to:

  • Reduced Tau Phosphorylation : Studies show that treatment with this compound significantly decreases tau phosphorylation at AD-relevant sites, which is critical for preventing tau aggregation .
  • Impact on Neuroinflammation : The compound has been linked to decreased neuroinflammatory markers in cell culture models exposed to AD conditions, suggesting a broader protective effect against neurodegeneration .

In Vivo Studies

Transgenic mouse models expressing human TTBK1 provide insights into the biological activity of this compound:

  • Behavioral Changes : Mice treated with this compound exhibited improved spatial learning and memory performance compared to untreated controls. This correlates with reduced levels of phosphorylated tau and fewer neurofibrillary tangles observed in histological analyses .
  • Neuroprotection : The compound has been shown to mitigate motor deficits and cognitive decline associated with elevated TTBK1 expression, indicating its potential as a neuroprotective agent .

Case Study 1: Alzheimer’s Disease Model

In a study involving transgenic mice with AD-like pathology, administration of this compound resulted in:

  • Decreased Tau Aggregation : Histological examination revealed a significant reduction in the number of neurofibrillary tangles.
  • Improved Cognitive Function : Behavioral tests indicated enhanced memory retention and spatial navigation abilities post-treatment.

Case Study 2: Spinocerebellar Ataxia Model

A separate study focused on spinocerebellar ataxia (SCA) demonstrated that:

  • Motor Coordination Improvement : Mice exhibiting SCA symptoms showed restored motor coordination after treatment with this compound.
  • Cellular Health Restoration : The treatment led to increased survival rates of Purkinje neurons, which are typically lost in SCA .

Data Tables

StudyModelTreatmentKey Findings
Transgenic Mice (AD)This compoundReduced tau phosphorylation; improved memory
Transgenic Mice (SCA)This compoundEnhanced motor function; preserved neuron survival
Cell Culture (AD)This compoundDecreased neuroinflammatory markers; reduced tau aggregation

Q & A

Q. What is the molecular mechanism of TTBK1-IN-1 in inhibiting tau-tubulin kinase 1 (TTBK1)?

this compound selectively binds to the ATP-binding pocket of TTBK1, competitively inhibiting kinase activity. Structural analysis reveals its triazole ring and ethanol group facilitate interactions with key residues in the catalytic domain, as demonstrated by its IC50 values of 2.7 nM (TTBK1) and 1.6 nM (TTBK2) . This specificity is critical for studying TTBK1's role in tau phosphorylation and neurodegenerative pathways .

Q. How can researchers validate this compound's target specificity in vitro?

Use competitive binding assays (e.g., fluorescence polarization) with recombinant TTBK1 and TTBK2 isoforms. Compare inhibition kinetics (Kd or IC50) against off-target kinases (e.g., CDK5, GSK3β) to confirm selectivity. Structural analogs like AZ-1 (Kd = 0.24 μM) and AZ-2 (Kd = 4.1 μM) provide benchmarks for affinity comparisons . Include negative controls with kinase-dead mutants to rule out non-specific binding.

Q. What experimental models are appropriate for preliminary efficacy testing of this compound?

Primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons treated with this compound can assess tau phosphorylation reduction via Western blot (e.g., p-tau Thr212/Ser214). Pair with CRISPR-mediated TTBK1 knockout models to confirm on-target effects . For translational relevance, use tauopathy animal models (e.g., PS19 mice) but ensure pharmacokinetic studies verify blood-brain barrier penetration, a noted advantage of this compound .

Advanced Research Questions

Q. How should researchers address contradictory IC50 values for this compound across studies?

Variability in IC50 values may stem from assay conditions (e.g., ATP concentration, substrate type). Standardize protocols using the ADP-Glo™ Kinase Assay under fixed ATP levels (e.g., 10 μM) and validate with internal controls (e.g., 2KC, IC50 = 120–170 nM). Replicate experiments across ≥3 independent labs to assess reproducibility, as emphasized in Good Research Practices .

Q. What methodological considerations are critical when designing in vivo studies with this compound?

Optimize dosing regimens based on pharmacokinetic parameters (e.g., half-life, Cmax) to maintain brain concentrations above IC50. Use LC-MS/MS to quantify this compound in cerebrospinal fluid. Include cohorts treated with enantiomers (e.g., (R)-TTBK1-IN-1) to isolate stereospecific effects . Monitor off-target toxicity via liver/kidney function panels and histopathology .

Q. How can researchers differentiate TTBK1-specific effects from TTBK2 cross-reactivity in complex systems?

Employ isoform-specific siRNA knockdown alongside this compound treatment. For example, in a tau hyperphosphorylation model, compare p-tau levels in TTBK1-KO vs. TTBK2-KO cells treated with the inhibitor. Use computational docking (e.g., AutoDock Vina) to predict binding affinities for each isoform, leveraging structural data from AZ-1/AZ-2 comparisons .

Q. What strategies mitigate confounding variables in high-throughput screens involving this compound?

Implement counter-screens against common assay interferers (e.g., compound aggregation, fluorescence quenching). Use orthogonal assays like thermal shift analysis to confirm target engagement. Normalize data to vehicle controls and include reference compounds (e.g., 2KC) to calibrate inhibition curves .

Data Interpretation & Contradiction Analysis

Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound?

Conduct ADME studies to assess bioavailability, protein binding, and metabolite activity. For instance, poor brain penetration despite high in vitro potency may require structural optimization (e.g., adding polar groups to enhance solubility). Cross-validate findings with positron emission tomography (PET) imaging using radiolabeled this compound analogs .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50/EC50 values. Report 95% confidence intervals and apply ANOVA with post-hoc corrections for multi-group comparisons. For skewed data, apply non-parametric tests (e.g., Kruskal-Wallis) and include effect size metrics (e.g., Cohen’s d) .

Q. How can researchers contextualize this compound's effects within broader neurodegenerative pathways?

Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) datasets from this compound-treated models. Use pathway enrichment tools (e.g., DAVID, STRING) to identify co-regulated networks (e.g., tauopathy, axonal transport). Compare results with clinical datasets (e.g., Alzheimer’s Disease Neuroimaging Initiative) to prioritize translatable biomarkers .

Methodological Best Practices

  • Structural Analysis : Compare this compound’s triazole-ethanol motif with analogs (e.g., AZ-1’s hydroxyl group) to infer SAR .
  • Assay Design : Include ATP concentration curves to account for competition in kinase assays .
  • Ethical Compliance : Obtain institutional approvals for animal/human tissue use, adhering to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.